molecular formula C6H14N2O B118890 N-Nitrosodipropylamine CAS No. 621-64-7

N-Nitrosodipropylamine

Cat. No. B118890
CAS RN: 621-64-7
M. Wt: 130.19 g/mol
InChI Key: YLKFDHTUAUWZPQ-UHFFFAOYSA-N
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Description

N-Nitrosodipropylamine (NDPA) is a nitrosamine compound that has been studied for its carcinogenic potential. It has been shown to cause tumors in various animal species when administered by gavage, indicating its potential as a potent carcinogen. The compound has been associated with carcinomas of the liver, nasal cavity, and esophagus in Fischer rats . NDPA is also a concern as a drinking water contaminant, with detection and quantification requiring sophisticated analytical techniques due to its toxicity at ultratrace levels .

Synthesis Analysis

The synthesis of NDPA and related nitrosamines can occur through reactions involving precursors such as secondary and tertiary amines with compounds like monochloramine. Studies have shown that NDMA, a closely related compound, can be formed from the reaction of dimethylamine with monochloramine, suggesting that similar pathways may be relevant for the formation of NDPA . The formation of NDPA in the environment, particularly in water systems, is a result of such chemical reactions, which are influenced by factors like pH, temperature, and the presence of other chemicals .

Molecular Structure Analysis

The molecular structure of NDPA and its related compounds has been studied using various analytical techniques. For instance, the structure of N-nitrosohydroxylamine-N-sulfonate, a related nitrosamine, has been determined through X-ray crystallography and ab initio molecular orbital calculations, providing insights into the molecular interactions and stability of such compounds . These structural analyses are crucial for understanding the reactivity and potential transformation pathways of NDPA in biological systems and the environment.

Chemical Reactions Analysis

NDPA undergoes various metabolic reactions in the liver, as evidenced by studies using rat hepatocytes and microsomal fractions. The metabolism of NDPA involves alpha- and beta-oxidation processes, leading to the formation of several metabolites, including N-nitroso-2-hydroxy-propylpropylamine and N-nitroso-2-oxopropylpropylamine . These metabolic pathways are mediated by the microsomal mixed-function oxidase system and are important for understanding the bioactivation and detoxification of NDPA in organisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of NDPA, such as its stability, solubility, and reactivity, are important for its detection and quantification in environmental samples. Advanced analytical methods like ICE Concentration Linked with Extractive Stirrer (ICECLES) coupled with gas-chromatography mass-spectrometry have been developed to measure NDPA at very low concentrations, demonstrating the compound's presence in drinking water sources . The understanding of these properties is essential for assessing the risk of NDPA exposure to humans and for developing strategies to mitigate its presence in the environment.

Scientific Research Applications

Detection and Quantification in Different Contexts

  • Postmortem Organ Analysis : NDPA was detected in the liver in a study of human postmortem organs using a gas-liquid chromatographic method. This method demonstrated the ability to detect various N-nitrosamines, including NDPA, in organs like the brain, liver, kidneys, and pancreas (Cooper, Lemoyne, & Gauvreau, 1987).

  • Drinking Water Analysis : A study used ICE Concentration Linked with Extractive Stirrer (ICECLES) coupled with gas-chromatography mass-spectrometry for ultratrace analysis of NDPA in drinking water, achieving low detection limits (Dzisam & Logue, 2019).

Effects and Toxicity

  • Genotoxicity : NDPA and its oxidized derivatives were found to be genotoxic in the hepatocyte primary culture/DNA repair test, indicating their potential carcinogenic and mutagenic effects (Yamazaki et al., 1985).

Treatment and Removal

  • Ultrasonic Degradation : Research demonstrated that ultrasound treatment could efficiently degrade NDPA in water, offering a potential method for removing this toxic substance from drinking water (Yang et al., 2020).

  • Adsorption by Granular Activated Carbon : A study found that granular activated carbon (GAC) could effectively remove NDPA from water, with the removal rate and adsorption capacity influenced by factors like GAC type, solution pH, and temperature (Zhou et al., 2020).

Safety And Hazards

N-Nitrosodipropylamine is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs and may cause cancer . It is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data .

Future Directions

The detection of carcinogenic nitrosamines in some commonly prescribed drugs has manufacturers grappling with how best to mitigate the risk of these impurities above acceptable levels . Future research may focus on reducing the risks related to nitrosamines .

properties

IUPAC Name

N,N-dipropylnitrous amide
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InChI

InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3
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InChI Key

YLKFDHTUAUWZPQ-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)N=O
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Molecular Formula

C6H14N2O
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DSSTOX Substance ID

DTXSID6021032
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Molecular Weight

130.19 g/mol
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Physical Description

N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid.
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F
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Solubility

Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids
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Density

0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163
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Vapor Pressure

0.39 [mmHg]
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Product Name

N-Nitrosodipropylamine

Color/Form

Gold, Yellow liquid

CAS RN

621-64-7
Record name N-NITROSODI-N-PROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitrosodipropylamine
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Citations

For This Compound
1,200
Citations
JF Teiber, K Macé, PF Hollenberg - Carcinogenesis, 2001 - academic.oup.com
The rat liver carcinogen N-nitrosodi-n-propylamine (NDPA) is metabolized to a propylating and methylating species in vivo. Metabolism to a methylating species is believed to require …
Number of citations: 10 academic.oup.com
JF Teiber - 2000 - search.proquest.com
Human and rat enzymes catalyzing various oxidations of N-nitrosodi-n-propylamine (NDPA) and two of its oxidized derivatives, N-nitroso-β-hydroxypropylpropylamine (NHPPA) and N-…
Number of citations: 3 search.proquest.com
LPD Rasmussen, E Hage, O Karlog - Marine Biology, 1985 - Springer
The acute (1) and long-term (2) toxic effects of N-nitrosodipropylamine (NDPA) and N-methylnitrosurea (NMU) were studied by light and electronmicroscopy following injection of the …
Number of citations: 20 link.springer.com
KH Leung, MC Archer - Carcinogenesis, 1981 - academic.oup.com
Abstract Analysis of 24 h urine samples of rats administered N-nitrosodipropylamine (NDPA), N-nitroso-2-hydro-xypropylpropylamine (NHPPA) or N-nitroso-2-oxo-propylpropylamine (…
Number of citations: 10 academic.oup.com
MM Mangino, PF Hollenberg, DG Scarpelli - Cancer research, 1987 - AACR
The metabolic activation of the carcinogens N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) by Fischer rat and Syrian hamster …
Number of citations: 2 aacrjournals.org
R Langenbach, R Gingell, C Kuszynski, B Walker… - Cancer Research, 1980 - AACR
… in Syrian golden hamsters of a wide range of oxidized derivatives of N-nitrosodipropylamine. … was the most sensitive tester strain for the oxidized derivatives of Nnitrosodipropylamine. …
Number of citations: 45 aacrjournals.org
MA Moore, H Tsuda, W Thamavit… - Journal of the National …, 1987 - academic.oup.com
The effects of butylated hydroxyanisole [(BHA) CAS: 25013-16-5], α-tocopherol [(TC) CAS: 59-02-9], and carbazole [(CA) CAS: 86-74-8] administered subsequent to a single dose of 2,2…
Number of citations: 25 academic.oup.com
P Wislocki, R Gingell - Mutation Research/Genetic Toxicology, 1980 - Elsevier
The mutagenic activity of several N-nitrosamines related to the potent hamster pancreatic carcinogen N-nitrosobis(2-oxopropyl)amine (BOP) has been investigated using the Ames …
Number of citations: 9 www.sciencedirect.com
S Spahr, J Bolotin, J Schleucher, I Ehlers… - Analytical …, 2015 - ACS Publications
… (b) Comparison of δ 13 C and δ 15 N values of N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA), and N-nitrosopyrrolidine (NPYR) …
Number of citations: 34 pubs.acs.org
Y Terashima, R Yokoi, I Takakura, E Saitou… - … /Genetic toxicology and …, 2015 - Elsevier
To assess the effectiveness of the multiple dose liver micronucleus (MN) assay, the induction of micronuclei by N-nitrosodi-n-propylamine (NDPA), a genotoxic rodent carcinogen, was …
Number of citations: 5 www.sciencedirect.com

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